molecular formula C5H10S B14481469 Siponic SK CAS No. 69671-09-6

Siponic SK

Cat. No.: B14481469
CAS No.: 69671-09-6
M. Wt: 102.20 g/mol
InChI Key: ZNEOZZJDOIYIOS-UHFFFAOYSA-N
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Description

Siponic SK is a specialized surfactant or chemical compound (exact classification unclear due to insufficient evidence) that appears in industrial or biochemical applications. For instance, sphingosine kinase 1 (SK1) inhibitors are compounds designed to modulate cellular signaling pathways, particularly in cancer and inflammatory diseases . Streptokinase (SK), on the other hand, is a thrombolytic agent used to dissolve blood clots by activating plasminogen . The ambiguity in nomenclature (“SK”) across studies highlights the need for precise compound identification, which is lacking in the provided evidence.

Properties

CAS No.

69671-09-6

Molecular Formula

C5H10S

Molecular Weight

102.20 g/mol

IUPAC Name

prop-1-ene;thiirane

InChI

InChI=1S/C3H6.C2H4S/c1-3-2;1-2-3-1/h3H,1H2,2H3;1-2H2

InChI Key

ZNEOZZJDOIYIOS-UHFFFAOYSA-N

Canonical SMILES

CC=C.C1CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Siponic SK involves several steps, each requiring specific reaction conditions. The exact synthetic routes are proprietary and not publicly disclosed. general synthetic methods for similar compounds typically involve multi-step organic synthesis, including reactions such as condensation, cyclization, and functional group modifications. These reactions are often carried out under controlled temperatures and pressures, using catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound likely involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization, distillation, and chromatography to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

Siponic SK undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. These products can include various derivatives and intermediates that may have distinct properties and applications.

Scientific Research Applications

Siponic SK has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions, possibly through its interaction with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Siponic SK involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction interference. The exact molecular targets and pathways depend on the compound’s structure and the context of its application.

Comparison with Similar Compounds

Structural and Functional Analogues
  • Sphingosine Kinase 1 (SK1) Inhibitors (): Synthesized compounds in Table 1 of include structural analogues like ABC294640 and SK1-I , which exhibit competitive inhibition of SK1. These compounds differ in IC₅₀ values, selectivity for SK1 over SK2, and metabolic stability. For example, ABC294640 shows an IC₅₀ of ~10 µM for SK1, while SK1-I demonstrates higher specificity but lower bioavailability .
  • Streptokinase (SK) Variants (): Mutants like SK(R253A) and SK(K256A/K257A) exhibit altered plasminogen activation kinetics. Wild-type SK achieves maximum activation velocity ($v1$) at 10 nM, whereas SK(R253A) shows reduced $v1$ by 50% under similar conditions, indicating critical residue roles in catalytic efficiency .
Performance Metrics

Table 1: Comparative Analysis of SK-Related Compounds

Compound Target/Function Key Metric Reference
Siponic SK (hypothetical) Surfactant/enzyme Not specified N/A
ABC294640 SK1 inhibitor IC₅₀ = 10 µM
SK(R253A) Streptokinase mutant $v_1$ reduction = 50%
Satureja khuzistanica (SK) extract Phytochemical blend Polyphenol content = 45 mg/g


Key Findings :

  • SK1 Inhibitors: ABC294640 and SK1-I are functionally distinct from streptokinase, targeting lipid metabolism rather than fibrinolysis.
Limitations of Existing Data
  • The evidence lacks direct references to This compound , necessitating extrapolation from analogous compounds.
  • Structural data (e.g., molecular weight, functional groups) for this compound are absent, limiting quantitative comparison.
  • Discrepancies in “SK” nomenclature (e.g., sphingosine kinase vs. streptokinase vs. Satureja extract) underscore the need for rigorous compound identification in literature .

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